Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC17401544
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-7(6-8)3-4-10/h7-8H,2-6,10H2,1H3 |
| Standard InChI Key | JMPDTNQJBYOEDU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC(C1)CCN |
Introduction
Structural and Molecular Characteristics
Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate belongs to the class of strained cycloalkane derivatives. The cyclobutane ring introduces significant angle strain, which influences its reactivity and conformational flexibility . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate |
| Key Functional Groups | Ethyl ester, 2-aminoethyl side chain |
The ethyl ester moiety enhances solubility in organic solvents, while the aminoethyl group provides a site for further functionalization, such as amidation or Schiff base formation . X-ray crystallographic studies of analogous cyclobutane derivatives (e.g., trifluoromethyl-cyclobutanes) reveal distorted tetrahedral geometries around substituted carbon atoms, suggesting similar steric constraints in this compound .
Synthetic Pathways
Cyclobutane Intermediate Preparation
Synthesis typically begins with the preparation of cyclobutane precursors. A common route involves [2+2] cycloadditions of alkenes under thermal or photochemical conditions . For example, bromocyclobutane carboxylic acid derivatives serve as key intermediates, as demonstrated in recent modular syntheses of trifluoromethyl-cyclobutanes .
Functionalization Strategies
The aminoethyl and ethyl ester groups are introduced via sequential reactions:
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Esterification: Reaction of cyclobutane carboxylic acid with ethanol in the presence of coupling agents like EDC·HCl and DMAP .
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Aminoethylation: Michael addition of ethylene diamine or nucleophilic substitution using bromoethylamine .
A representative synthesis is outlined below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Cyclobutane formation | Photochemical [2+2] cycloaddition | 60–75% |
| 2. Esterification | Ethanol, EDC·HCl, DMAP | 72–86% |
| 3. Aminoethylation | Bromoethylamine, K₂CO₃ | 65–78% |
This modular approach enables gram-scale production, critical for pharmaceutical development .
Chemical Reactivity and Mechanisms
Condensation Reactions
The aminoethyl group participates in condensation with carbonyl compounds, forming imines or amides. For instance, reaction with ketones yields Schiff bases, which are intermediates in heterocyclic synthesis.
Nucleophilic Substitutions
The ester group undergoes saponification to carboxylic acids under basic conditions (e.g., NaOH), enabling further derivatization :
Curtius Rearrangement
In one study, a related cyclobutane ester was converted to an amino-substituted derivative via Curtius rearrangement using TMSN₃ and T3P, yielding azides that were subsequently reduced . This highlights potential routes to bioactive analogs.
Biological Activity and Applications
Medicinal Chemistry Applications
Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate serves as a precursor in drug discovery:
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Anticancer Agents: Analogous trifluoromethyl-cyclobutanes inhibit kinase activity in tumor cells .
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Antibiotics: Cyclobutane-containing β-lactam analogs exhibit enhanced stability against bacterial enzymes .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR signals for the cyclobutane ring protons appear at δ 2.10–2.85 ppm (multiplet), while the aminoethyl group resonates at δ 1.78–2.33 ppm .
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IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H) confirm functional groups.
X-ray Crystallography
Studies on bromocyclobutane analogs reveal bond lengths of 1.54–1.58 Å for C-C bonds in the ring, consistent with angle strain .
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